3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes a chromen-4-one core with multiple methoxy and benzyloxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, solvents, and purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol
- 6-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol
- 2-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol
Uniqueness
What sets 3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one apart from similar compounds is its specific combination of methoxy and benzyloxy substituents, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
79592-96-4 |
---|---|
Molecular Formula |
C25H22O6 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxy-2-phenylmethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C25H22O6/c1-27-17-9-10-19-22(13-17)30-15-20(23(19)26)18-11-12-21(28-2)25(29-3)24(18)31-14-16-7-5-4-6-8-16/h4-13,15H,14H2,1-3H3 |
InChI Key |
YSMQXJKDMNGBDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C(=C(C=C3)OC)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.